molecular formula C17H19N7 B12267135 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12267135
M. Wt: 321.4 g/mol
InChI Key: ZUWIWCPDNJUCPD-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

4-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H19N7/c1-3-15(12-18-4-1)13-22-7-9-23(10-8-22)16-11-17(20-14-19-16)24-6-2-5-21-24/h1-6,11-12,14H,7-10,13H2

InChI Key

ZUWIWCPDNJUCPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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